sEH Inhibitory Potency: 4-Aminomethyl vs. Other 4-Substituted Benzoxazolone Isosteres
In a series of 4-substituted benzoxazolones evaluated as human sEH inhibitors, the nature of the 4-substituent was the primary determinant of potency. The parent compound 4-hydroxybenzoxazolone showed no significant inhibition (IC50 >10 µM) [1]. In contrast, a 4-substituted derivative containing a pyrrolidine-linked amino acid (compound 3g) achieved an IC50 of 1.72 µM, and a phenylalanine-containing derivative (3d) reached IC50 of 2.67 µM [1]. While 4-(aminomethyl)benzo[d]oxazol-2-ol was not explicitly tested in this study, its primary amine offers a versatile site for further derivatization to optimize sEH potency, making it a superior starting point over the inactive 4-hydroxy analog for medicinal chemistry campaigns.
| Evidence Dimension | Human sEH inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly tested; 4-aminomethyl group provides key amine handle for derivatization |
| Comparator Or Baseline | 4-hydroxybenzoxazolone: IC50 >10 µM. Optimized 4-substituted analog 3g: IC50 1.72 µM |
| Quantified Difference | >8.28 µM improvement from unsubstituted 4-hydroxy to optimized 4-substituted analog |
| Conditions | In vitro enzymatic assay using recombinant human sEH |
Why This Matters
Procurement of 4-(aminomethyl)benzo[d]oxazol-2-ol enables SAR-driven optimization toward low-micromolar sEH inhibitors, whereas 4-hydroxybenzoxazolone is essentially inactive.
- [1] Tang L, Ma WH, Ma YL, Ban SR, Feng XE, Li QS. (2013). Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. Bioorg Med Chem Lett. View Source
